An In-depth Technical Guide to 1-Tetratriacontanol-d4
An In-depth Technical Guide to 1-Tetratriacontanol-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Tetratriacontanol-d4, a deuterated form of a long-chain fatty alcohol. This document details its chemical and physical properties, its primary application as an internal standard in quantitative analysis, a representative experimental protocol for its use, and a plausible synthetic route. Furthermore, it explores the biological context of its non-deuterated counterpart, 1-Tetratriacontanol, as a member of the policosanol family and its influence on cellular signaling pathways.
Core Chemical and Physical Data
1-Tetratriacontanol-d4 is a stable isotope-labeled version of 1-Tetratriacontanol, where four hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of 1-Tetratriacontanol or other related long-chain fatty alcohols.
| Property | Value | Source |
| Chemical Name | 1-Tetratriacontanol-d4 | Pharmaffiliates[1] |
| Synonyms | Geddyl Alcohol-d4, Sapiol-d4, Tetratriacontyl Alcohol-d4 | Santa Cruz Biotechnology, Pharmaffiliates[1][2] |
| Molecular Formula | C₃₄H₆₆D₄O | Santa Cruz Biotechnology[2][3] |
| Molecular Weight | 498.94 g/mol | Santa Cruz Biotechnology[2][3] |
| CAS Number | 1346602-70-7 | Pharmaffiliates[1] |
| Parent Compound CAS | 28484-70-0 (1-Tetratriacontanol) | Alfa Chemistry[4] |
| Appearance | Solid (inferred from parent compound) | |
| Storage Conditions | 2-8°C, Refrigerator | Pharmaffiliates[1] |
Note on CAS Numbers: While 1346602-70-7 is the specific CAS number for 1-Tetratriacontanol-d4, some suppliers may list it under the CAS number of the unlabeled parent compound, 28484-70-0, with the deuteration noted in the product description.[2][3]
Application in Quantitative Analysis: The Role of a Deuterated Internal Standard
In quantitative mass spectrometry, particularly in complex biological matrices, analytical variability can arise from sample preparation, matrix effects (ion suppression or enhancement), and instrument fluctuations. A stable isotope-labeled internal standard, such as 1-Tetratriacontanol-d4, is the gold standard for mitigating these issues.
The core principle is that the deuterated standard is chemically identical to the analyte of interest and will therefore behave identically during extraction, derivatization, chromatography, and ionization. Because it has a different mass, the mass spectrometer can distinguish it from the endogenous analyte. By adding a known amount of the deuterated standard to the sample at the beginning of the workflow, the ratio of the analyte to the internal standard can be used for accurate quantification, as this ratio remains constant even if sample is lost during preparation.
Caption: General workflow for quantitative analysis using a deuterated internal standard.
Representative Experimental Protocol: Quantification of a Very Long-Chain Fatty Alcohol in a Biological Matrix
The following is a representative protocol for the quantification of a very long-chain fatty alcohol (VLCFA-OH), such as 1-Tetratriacontanol, in a biological matrix (e.g., plasma) using 1-Tetratriacontanol-d4 as an internal standard via LC-MS/MS.
3.1. Materials and Reagents
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Analytes: 1-Tetratriacontanol (analytical standard)
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Internal Standard: 1-Tetratriacontanol-d4
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Solvents: HPLC-grade methanol, chloroform, hexane, acetonitrile, isopropanol, and LC-MS grade water.
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Reagents: Potassium hydroxide (B78521) (KOH), hydrochloric acid (HCl), and a derivatization agent if necessary (e.g., to improve ionization efficiency).
3.2. Sample Preparation
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Aliquoting and Spiking: To 100 µL of the biological sample (e.g., plasma), add a known amount of 1-Tetratriacontanol-d4 solution in a suitable solvent.
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Lipid Extraction: Perform a liquid-liquid extraction using a chloroform:methanol mixture (e.g., 2:1, v/v). Vortex and centrifuge to separate the phases.
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Phase Collection: Carefully collect the lower organic phase containing the lipids.
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Drying: Evaporate the solvent under a stream of nitrogen.
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Saponification (optional, for total fatty alcohol analysis): To measure both free and esterified fatty alcohols, the dried lipid extract can be saponified using methanolic potassium hydroxide to release the fatty alcohols from their esters.
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Derivatization (optional): For improved chromatographic separation and ionization efficiency, the extracted fatty alcohols can be derivatized.
3.3. LC-MS/MS Analysis
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Chromatography: Use a reverse-phase C18 column suitable for lipid analysis.
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Mobile Phase: A gradient of water and an organic solvent mixture (e.g., acetonitrile/isopropanol) with a suitable additive like formic acid or ammonium (B1175870) acetate (B1210297) to enhance ionization.
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Mass Spectrometry: Operate a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both the analyte (1-Tetratriacontanol) and the internal standard (1-Tetratriacontanol-d4).
3.4. Data Analysis
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Peak Integration: Integrate the peak areas for both the analyte and the internal standard.
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Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard.
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Calibration Curve: Prepare a calibration curve by analyzing a series of known concentrations of the analyte with a constant amount of the internal standard.
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Quantification: Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Plausible Synthetic Workflow
While the exact proprietary synthesis method for commercially available 1-Tetratriacontanol-d4 is not publicly disclosed, a plausible synthetic route can be conceptualized based on established organic chemistry principles for the synthesis of deuterated long-chain alcohols.
Caption: A plausible synthetic route for 1-Tetratriacontanol-d4.
Biological Context: Policosanols and the AMPK Signaling Pathway
1-Tetratriacontanol belongs to a class of long-chain fatty alcohols known as policosanols. Policosanols, found in sources like sugar cane wax and rice bran, have been studied for their potential health benefits, particularly in relation to cholesterol metabolism.
Research has shown that policosanols can activate AMP-activated protein kinase (AMPK), a key enzyme in cellular energy homeostasis. Activation of AMPK can lead to the inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.
Caption: Simplified diagram of policosanol's effect on the AMPK signaling pathway.
Safety and Handling
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Handling: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid generating dust.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
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First Aid: In case of contact with eyes or skin, rinse thoroughly with water. If inhaled, move to fresh air. If ingested, seek medical attention.
Disclaimer: This guide is intended for informational purposes for research professionals. All laboratory work should be conducted in accordance with established safety protocols and under the supervision of qualified personnel. Always refer to the specific product information and Safety Data Sheet provided by the supplier.
References
- 1. Policosanol Stimulates Osteoblast Differentiation via Adenosine Monophosphate-Activated Protein Kinase-Mediated Expression of Insulin-Induced Genes 1 and 2 | MDPI [mdpi.com]
- 2. Policosanol attenuates Pi-induced calcification via AMPK-mediated INSIGs expression in rat VSMCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
